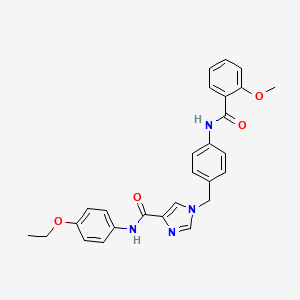
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a chemical compound that is commonly referred to as EMBI. It is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EMBI is a versatile compound that has shown promising results in various scientific research studies.
Mecanismo De Acción
EMBI exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). HDACs are enzymes that play a critical role in the regulation of gene expression, while Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of various proteins. By inhibiting the activity of these enzymes and proteins, EMBI can modulate various cellular processes and pathways that are implicated in the development and progression of various diseases.
Biochemical and Physiological Effects:
EMBI has been shown to exhibit potent inhibitory activity against HDACs and Hsp90. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. EMBI has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. EMBI has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. However, EMBI also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well-established. Further studies are needed to determine the optimal dose, route of administration, and toxicity profile of EMBI.
Direcciones Futuras
EMBI has the potential to be developed into a novel therapeutic agent for various diseases. Further studies are needed to determine the optimal dose, route of administration, and toxicity profile of EMBI. Future studies should also focus on elucidating the molecular mechanisms of EMBI's pharmacological effects. This will help in the development of more potent and selective inhibitors of HDACs and Hsp90. Additionally, EMBI can be used as a lead compound for the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
EMBI can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process starts with the preparation of 4-ethoxyphenyl hydrazine, which is then reacted with 4-(2-methoxybenzamido)benzyl bromide to form the key intermediate. The key intermediate is then reacted with imidazole-4-carboxylic acid to form EMBI. The final product is obtained through purification and isolation processes. The synthesis method of EMBI is well-established and has been reported in various scientific research articles.
Aplicaciones Científicas De Investigación
EMBI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes and proteins that play a critical role in the development and progression of various diseases. EMBI has been studied for its potential applications in cancer therapy, inflammatory diseases, and neurological disorders. It has also been studied for its potential use as an antibacterial and antifungal agent. EMBI has shown promising results in various scientific research studies and has the potential to be developed into a novel therapeutic agent.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-3-35-22-14-12-21(13-15-22)30-27(33)24-17-31(18-28-24)16-19-8-10-20(11-9-19)29-26(32)23-6-4-5-7-25(23)34-2/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCHYHRGFHXYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

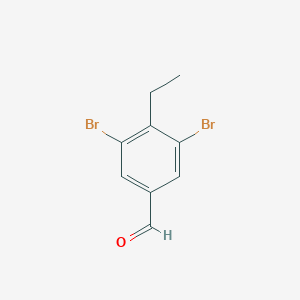
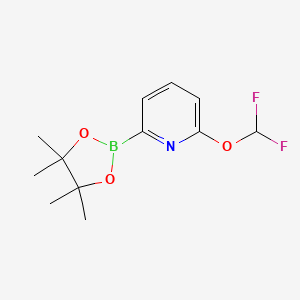
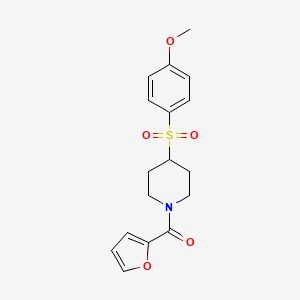
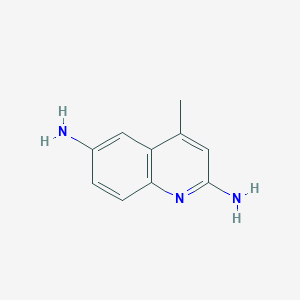
![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)
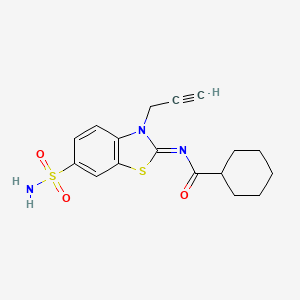
![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)
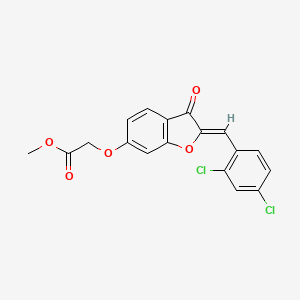
acetate](/img/structure/B2382552.png)
![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)
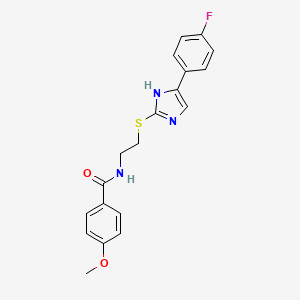
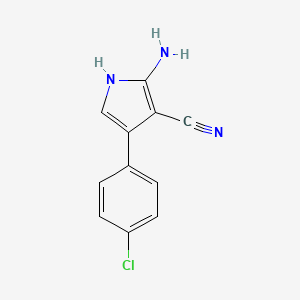
![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)